molecular formula C40H48O2 B1246726 3,3'-Dihydroxyisorenieratene

3,3'-Dihydroxyisorenieratene

Cat. No. B1246726
M. Wt: 560.8 g/mol
InChI Key: FWOPDDPAGBEMTG-QISQUURKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Dihydroxyisorenieratene is a natural product found in Streptomyces mediolani, Streptomyces argillaceus, and other organisms with data available.

Scientific Research Applications

Antioxidant Properties and Photoprotection

3,3'-Dihydroxyisorenieratene (DHIR) demonstrates bifunctional antioxidant properties. It is known for protecting cellular structures against photo-oxidative damage, notably inhibiting the UV-dependent formation of thymidine dimers in human dermal fibroblasts. This compound prevents UV-induced intracellular release of zinc ions from proteins in human skin, correlated with a decreased formation of intracellular reactive oxygen species (Lutter et al., 2010).

Antiproliferative Activity

A study tailored DHIR into smaller molecules, including 2,3,6,2',3',6'-hexamethyl-4,4'-dihydroxy-trans-stilbene. This compound showed selective antiproliferative activity by blocking the NCI-H460 cell cycle in the G1 phase, offering potential in cancer research (Kang et al., 2014).

Spectroscopic Properties

Research on the spectroscopic properties of DHIR and its derivatives provides insights into their electronic and geometric properties. These studies are crucial for understanding the compound's photophysical behavior and potential applications in fields like photochemistry (Marian et al., 2009).

Synthesis and Derivatives

The synthesis of DHIR and its analogues, like isorenieratene and its 3,3'-dimethoxy analogue, has been explored to understand the compound's structure and potential for various applications. These studies contribute to the knowledge of natural carotenoid synthesis (Valla et al., 2003).

Excited-State Dynamics

Studies on the excited-state dynamics of DHIR, like ultrafast transient absorption studies, provide crucial insights into the compound's behavior under various conditions. This knowledge is fundamental for potential applications in fields like optoelectronics and photodynamic therapy (Ehlers et al., 2018).

UV-Induced DNA Damage Prevention

DHIR has been shown to significantly decrease UV-induced formation of cyclobutane pyrimidine dimers and DNA strand breaks in human dermal fibroblasts, suggesting its potential use in skin cancer prevention and treatment (Wagener et al., 2012).

properties

Product Name

3,3'-Dihydroxyisorenieratene

Molecular Formula

C40H48O2

Molecular Weight

560.8 g/mol

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,3,6-trimethylphenyl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,3,5-trimethylphenol

InChI

InChI=1S/C40H48O2/c1-27(17-13-19-29(3)21-23-37-31(5)25-39(41)35(9)33(37)7)15-11-12-16-28(2)18-14-20-30(4)22-24-38-32(6)26-40(42)36(10)34(38)8/h11-26,41-42H,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+

InChI Key

FWOPDDPAGBEMTG-QISQUURKSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=C(C=C2C)O)C)C)\C)\C)/C)/C)C)C)O

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=C(C=C2C)O)C)C)C)C)C)C)O

synonyms

3,3'-dihydroxyisorenieratene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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